molecular formula C9H3F6NS B1301038 3,5-Bis(trifluoromethyl)phenyl isothiocyanate CAS No. 23165-29-9

3,5-Bis(trifluoromethyl)phenyl isothiocyanate

Cat. No. B1301038
CAS RN: 23165-29-9
M. Wt: 271.18 g/mol
InChI Key: FXOSSGVJGGNASE-UHFFFAOYSA-N
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Patent
US05543278

Procedure details

0.052 Mol of thiophosgene were mixed with 60 ml of water and were stirred for 15 minutes. 0.040 Mol of 3,5-bistrifluoromethylaniline were dropped with 30 ml chloroform, and the mixture was stirred for 2 hours at 15° C. The organic solution was washed with HCl 2M, dried and the solvent was removed under vacuum to obtain 3,5-bistrifluoromethylphenylisothiocyanate as a yellow-red oil, that was used as crude product.
Quantity
0.052 mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0.04 mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[S:2].O.[F:6][C:7]([F:20])([F:19])[C:8]1[CH:9]=[C:10]([CH:12]=[C:13]([C:15]([F:18])([F:17])[F:16])[CH:14]=1)[NH2:11]>C(Cl)(Cl)Cl>[F:6][C:7]([F:19])([F:20])[C:8]1[CH:9]=[C:10]([N:11]=[C:1]=[S:2])[CH:12]=[C:13]([C:15]([F:16])([F:18])[F:17])[CH:14]=1

Inputs

Step One
Name
Quantity
0.052 mol
Type
reactant
Smiles
C(=S)(Cl)Cl
Name
Quantity
60 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
0.04 mol
Type
reactant
Smiles
FC(C=1C=C(N)C=C(C1)C(F)(F)F)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
were stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours at 15° C
Duration
2 h
WASH
Type
WASH
Details
The organic solution was washed with HCl 2M
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)N=C=S)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.